molecular formula C7H15NO2 B3043715 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol CAS No. 911060-79-2

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol

Cat. No.: B3043715
CAS No.: 911060-79-2
M. Wt: 145.20
InChI Key: YSRQSWIJJLAZMI-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol is an organic compound that features a tetrahydropyran ring substituted with an amino group and a hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both an amine and an alcohol, making it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with ammonia or an amine under specific conditions. For instance, the reaction of tetrahydropyran with ammonia in the presence of a catalyst such as Raney nickel can yield the desired product. Another method involves the reduction of 2-nitro-1-(tetrahydro-2H-pyran-4-yl)ethanol using hydrogen gas and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of the amino group from nitro precursors.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(tetrahydro-2H-pyran-4-yl)methanol
  • 2-Amino-1-(tetrahydro-2H-thiopyran-4-yl)ethanol
  • 2-Amino-1-(tetrahydro-2H-pyran-4-yl)propanol

Uniqueness

2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanol is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-amino-1-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRQSWIJJLAZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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